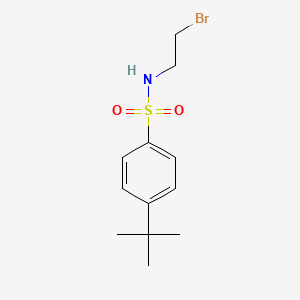

N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide

Description

N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-tert-butylphenyl group attached to a sulfonamide nitrogen, with a 2-bromoethyl chain extending from the nitrogen atom. This compound is synthetically accessible via methods analogous to those reported for its methyl-substituted analog, N-(2-bromoethyl)-4-methylbenzenesulfonamide, which involves reacting 2-bromoethyl chloroformate with the appropriate sulfonamide precursor .

Properties

IUPAC Name |

N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-12(2,3)10-4-6-11(7-5-10)17(15,16)14-9-8-13/h4-7,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRLPOFMWFJDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379347 | |

| Record name | N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246236-63-5 | |

| Record name | N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure and substituents suggest a range of interactions with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 303.23 g/mol. The presence of the bromine atom and the sulfonamide functional group contributes to its reactivity and potential biological interactions.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth.

- Kinase Inhibition : Some studies suggest that sulfonamide derivatives can act as kinase inhibitors, potentially affecting signaling pathways involved in cell proliferation and survival.

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Research : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival. Although specific data on this compound is scarce, the potential for anticancer activity remains a promising avenue for exploration.

- Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Existing literature indicates varying degrees of toxicity among sulfonamide derivatives, necessitating thorough investigation into this compound's safety parameters.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

The reactivity and applications of N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide can be contextualized through comparisons with related compounds:

Bromoethyl vs. Chloroethyl Derivatives

- N-(2-Chloroethyl)-4,5-dibromo-2-ethoxyphenylbenzenesulfonamide (6d): This compound (IC₅₀ = 45.31 μM against BChE) demonstrates that halogen substitution (Br vs. Cl) on the ethyl chain influences bioactivity.

- Solvolysis Stability :

Bromoethyl groups exhibit significant 1,2-halogen migration during solvolysis (e.g., 50% bromine migration in trifluoroacetolysis of 2-bromoethyl arenesulfonates). This contrasts with chloroethyl analogs, where migration rates are lower, suggesting bromoethyl derivatives are more reactive but less stable under acidic conditions .

tert-Butyl vs. Methyl or Halogen-Substituted Benzenesulfonamides

- N-(2-Bromoethyl)-4-methylbenzenesulfonamide :

The methyl-substituted analog shares synthetic pathways with the tert-butyl derivative but differs in lipophilicity. The tert-butyl group likely increases metabolic stability and membrane penetration compared to methyl . - N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide :

Fluorine substitution introduces electron-withdrawing effects, increasing sulfonamide acidity. The tert-butyl group counterbalances this by donating electron density, modulating reactivity in nucleophilic environments .

Enzyme Inhibition

- BChE Inhibition :

N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) shows moderate BChE inhibition (IC₅₀ = 45.31 μM), suggesting bromoethyl sulfonamides may interact with enzyme active sites via alkylation or hydrophobic interactions. The tert-butyl group in the target compound could enhance binding affinity through van der Waals interactions .

Antimicrobial Activity

- Pyrimidine Derivatives : Compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f) exhibit antifungal and antibacterial activity. The bromoethyl group in such structures facilitates functionalization with heterocycles, a strategy applicable to the target compound for drug development .

Preparation Methods

Direct Alkylation of 4-tert-Butylbenzenesulfonamide with 1,2-Dibromoethane

The most straightforward method involves the alkylation of 4-tert-butylbenzenesulfonamide with 1,2-dibromoethane in the presence of a base. This one-step reaction exploits the nucleophilicity of the sulfonamide nitrogen to displace one bromide ion, forming the desired product.

Reaction Conditions :

- Base : Anhydrous potassium carbonate (K$$2$$CO$$3$$)

- Solvent : Acetonitrile (CH$$_3$$CN)

- Temperature : Room temperature (20–25°C)

- Time : 12–16 hours

Mechanistic Insight :

The base deprotonates the sulfonamide nitrogen, enhancing its nucleophilicity. The resulting amide ion attacks the less hindered terminal carbon of 1,2-dibromoethane, displacing a bromide ion and forming the N-(2-bromoethyl) derivative.

Yield : 70–75% (crude), improving to 85% after recrystallization from ethanol-water mixtures.

Characterization Data :

Bromination of N-(2-Hydroxyethyl)-4-tert-Butylbenzenesulfonamide

This two-step method first synthesizes N-(2-hydroxyethyl)-4-tert-butylbenzenesulfonamide, followed by bromination of the hydroxyl group.

Step 1: Synthesis of N-(2-Hydroxyethyl) Intermediate

Reagents :

- 4-tert-Butylbenzenesulfonyl chloride

- 2-Aminoethanol (ethanolamine)

Reaction Conditions :

- Base : Triethylamine (Et$$_3$$N)

- Solvent : Dichloromethane (DCM)

- Temperature : 0–5°C (to minimize side reactions)

Yield : 90% (isolated via column chromatography).

Step 2: Bromination with Phosphorus Tribromide (PBr$$_3$$)

Reaction Conditions :

- Solvent : Dry diethyl ether

- Temperature : 0°C to room temperature

- Time : 2–4 hours

Mechanistic Insight :

PBr$$_3$$ converts the hydroxyl group into a bromide via a two-step process: formation of a phosphite intermediate followed by nucleophilic displacement by bromide.

Yield : 80% (after purification).

Characterization Data :

Nucleophilic Substitution of N-(2-Chloroethyl) Precursor

For laboratories with access to N-(2-chloroethyl)-4-tert-butylbenzenesulfonamide, bromide substitution offers a viable route.

Reagents :

- Sodium bromide (NaBr)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80–90°C

- Catalyst : Tetrabutylammonium bromide (TBAB)

Mechanistic Insight :

The chloride ion is displaced by bromide via an S$$_N$$2 mechanism, facilitated by the polar aprotic solvent and phase-transfer catalyst.

Yield : 65–70% (after extraction and distillation).

Comparative Analysis of Synthetic Methods

Optimization Strategies and Challenges

Solvent and Base Selection

Purification Techniques

Side Reactions and Mitigation

- Elimination reactions : Competing dehydrohalogenation forms ethylene derivatives, suppressed by low temperatures and anhydrous conditions.

- Di-alkylation : Controlled stoichiometry (1:1 sulfonamide:dibromoethane) prevents bis-adduct formation.

Spectroscopic and Chromatographic Validation

Infrared Spectroscopy

The IR spectrum confirms sulfonamide functional groups via:

Nuclear Magnetic Resonance

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-bromoethyl)-4-tert-butylbenzenesulfonamide, and how is reaction progress monitored?

- Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, bromoethylamine intermediates can react with activated sulfonyl chlorides. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and purity . Purification often employs column chromatography or recrystallization, with solvents like dichloromethane or ethyl acetate . Key steps include controlling reaction temperature and using bases (e.g., triethylamine) to neutralize HCl byproducts .

Q. Which spectroscopic techniques are used to characterize this compound, and what key features indicate successful synthesis?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for the tert-butyl group (~1.3 ppm, singlet) and bromoethyl chain (~3.5–4.0 ppm). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion alignment with theoretical mass . X-ray crystallography (for crystalline derivatives) resolves stereochemical details, though this may require co-crystallization with stabilizing agents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against bacterial strains?

- Answer : Bioactivity assays involve:

- Strain Selection : Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria.

- Dose-Response Curves : Serial dilutions of the compound to determine minimum inhibitory concentration (MIC) and IC₅₀ values.

- Controls : Ciprofloxacin or ampicillin as positive controls; solvent-only as negative control.

- Mechanistic Studies : Follow-up assays (e.g., membrane permeability via SYTOX Green uptake) to probe mode of action .

Q. What strategies are recommended for resolving contradictions in bioactivity data between different sulfonamide derivatives?

- Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. methyl groups) on potency .

- Solubility Testing : Use logP measurements or HPLC to assess bioavailability differences.

- Metabolic Stability : Incubate compounds with liver microsomes to identify degradation products affecting activity.

- Statistical Validation : Apply ANOVA or Student’s t-test to ensure data significance; replicate experiments with larger sample sizes .

Q. What methodologies are employed to study the compound's reactivity in cross-coupling reactions, and how is regioselectivity controlled?

- Answer :

- Palladium/Nickel Catalysis : Optimize conditions (e.g., ligand choice, solvent polarity) for Suzuki or Heck couplings. The bromoethyl group serves as a leaving group for C–C bond formation .

- Regioselectivity Control : Steric effects from the tert-butyl group direct coupling to less hindered positions. Computational modeling (DFT) predicts reactive sites .

- Reaction Monitoring : Use GC-MS or LC-MS to detect intermediates and byproducts .

Methodological Notes

- Data Interpretation : For crystallography, refine structures using software like SHELX or OLEX2, validating against reported analogs .

- Bioactivity Conflicts : Address discrepancies by verifying compound purity (≥95% via HPLC) and ensuring consistent assay protocols (e.g., incubation time, bacterial density) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.